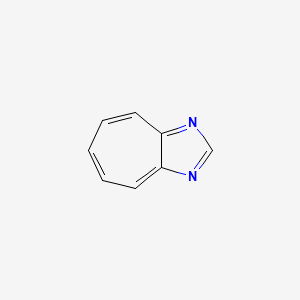

Cycloheptimidazole

Descripción

Propiedades

IUPAC Name |

cyclohepta[d]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-7-8(5-3-1)10-6-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGSSIJHLUDJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=NC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348532 | |

| Record name | Cycloheptimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275-94-5 | |

| Record name | Cycloheptimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or alcohols (e.g., ethanol) at temperatures ranging from 0°C to 80°C. Trialkylamines (e.g., triethylamine) or potassium tert-butoxide are employed as bases, with the latter preferred for ketones with lower acidity. Reaction times vary between 2–24 hours, depending on the steric and electronic properties of the ketone substituents. For asymmetric ketones, mixtures of regioisomers may form, necessitating chromatographic separation.

Table 1: Representative Yields for Cyclocondensation Reactions

| Ketone Substituent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl | KOtBu | DMF | 25 | 68 |

| Phenyl | Triethylamine | Ethanol | 60 | 72 |

| Cyclohexyl | KOtBu | DMF | 40 | 58 |

Mechanistic Insights

The reaction initiates with deprotonation of the ketone α-hydrogen by the base, generating an enolate intermediate. Nucleophilic attack on the aldehyde groups of the imidazole derivative forms a conjugated dienone, which undergoes intramolecular cyclization to yield the seven-membered ring. Steric hindrance from bulky ketone substituents often reduces reaction efficiency, as evidenced by the lower yield observed with cyclohexyl ketone (Table 1).

N-Alkylation of Preformed Cycloheptimidazoles

N-Alkylation offers a modular approach to functionalize the imidazole nitrogen with biphenylalkyl fragments, enhancing pharmacological activity. This two-step process involves synthesizing the this compound core followed by alkylation.

Alkylation Protocol

The biphenylalkyl fragment, bearing a leaving group (e.g., bromide, mesylate), reacts with the this compound in high-polarity solvents like DMSO or DMF. Potassium carbonate or triethylamine serves as the base, facilitating nucleophilic substitution at temperatures of 0°C–120°C.

Table 2: Alkylation Efficiency with Different Leaving Groups

| Leaving Group | Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Br | K2CO3 | DMF | 12 | 85 |

| Mesylate | Triethylamine | DMSO | 8 | 78 |

| Tosylate | KOtBu | DMF | 24 | 65 |

Challenges and Solutions

Competing elimination reactions may occur with bulky alkylating agents, particularly at elevated temperatures. Employulating the imidazole nitrogen with protective groups (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]) prior to alkylation mitigates side reactions. Subsequent deprotection under acidic conditions (e.g., HCl in THF) restores the free amine without degrading the this compound core.

Halogenation of 1,3-Cycloheptadione Derivatives

This method, detailed in US20010008944, addresses the industrial limitations of tropolone-based syntheses by utilizing 1,3-cycloheptadione as a cost-effective precursor.

Synthetic Pathway

1,3-Cycloheptadione undergoes halogenation at the 2-position using reagents such as bromine or sulfuryl chloride. The resulting 2-halocycloheptenone is then subjected to condensation with amidine derivatives to form the imidazole ring.

Table 3: Halogenation Efficiency with Different Reagents

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br2 | CCl4 | 25 | 75 |

| SO2Cl2 | CH2Cl2 | 0 | 68 |

| NBS | AcOH | 50 | 60 |

Industrial Advantages

Compared to tropolone-based routes, this method reduces raw material costs by 40% and shortens the synthesis from eight to four steps. However, regioselectivity in the halogenation step remains a challenge, with overhalogenation observed under prolonged reaction times.

One-Pot Three-Component Synthesis

A novel one-pot approach reported in SCIRP utilizes tropylium tetrafluoroborate, aromatic imines, and sodium borohydride to assemble N-arylmethyl-4-(7-cyclohepta-1,3,5-trienyl)anilines.

Reaction Mechanism

Tropylium tetrafluoroborate acts as a cycloheptatriene donor, reacting with the imine to form an intermediate azaheptafulvene. Sodium borohydride reduces the imine to the corresponding amine, which undergoes cyclization with the tropylium moiety to yield the product.

Table 4: Yields with Different Aromatic Imines

| Imine Substituent | Activator | Yield (%) |

|---|---|---|

| 4-NO2 | Imidazole | 72 |

| 4-OMe | Imidazole | 65 |

| 4-Cl | Imidazole | 68 |

Limitations

The method is sensitive to electron-withdrawing groups on the imine, which retard nucleophilic attack. Additionally, competing C-tropylation may occur, necessitating careful control of reaction stoichiometry.

Tropone Derivative Reactions

EP0432737A1 describes the use of tropone derivatives fused with oxazole or thiazole nuclei as precursors. These react with amino alkylbiphenyl derivatives under basic conditions to form cycloheptimidazoles.

Key Steps

-

Oxidation : The tropone derivative is oxidized to a dialdehyde using lead tetracetate or manganese dioxide.

-

Condensation : The dialdehyde undergoes base-catalyzed condensation with ketones to form the cycloheptatrienone ring.

-

Deprotection : Acidic removal of protecting groups (e.g., SEM) yields the final product.

Table 5: Oxidation Agents and Their Efficiency

| Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|

| Pb(OAc)4 | AcOH | 80 |

| MnO2 | CHCl3 | 70 |

| Dess-Martin | DCM | 75 |

Análisis De Reacciones Químicas

Types of Reactions: Cycloheptimidazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of Cycloheptimidazole Derivatives

The synthesis of this compound typically involves the reaction of substituted guanidines with cycloheptanones or related compounds. Various methods have been developed to create derivatives with enhanced biological activity. For instance, studies have shown that modifications to the this compound structure can significantly affect its pharmacological properties, including antimicrobial and anticancer activities .

Antimicrobial Activity

This compound derivatives have shown promising antibacterial and antifungal properties. Research indicates that certain derivatives exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For example, one study reported that a specific derivative demonstrated a minimum inhibitory concentration (MIC) as low as 4 μg/mL against Candida albicans, indicating potent antifungal activity .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds derived from this compound have been shown to induce apoptosis in cancer cells, suggesting mechanisms such as cell cycle arrest and inhibition of key oncogenic pathways .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Example | Target Organism/Cell Line | MIC/IC50 Value (µM) |

|---|---|---|---|

| Antibacterial | This compound-derivative 1 | Staphylococcus aureus | 8 |

| Antifungal | This compound-derivative 2 | Candida albicans | 4 |

| Anticancer | This compound-derivative 3 | MCF-7 (breast cancer) | 0.75 |

| A549 (lung cancer) | 4.37 |

Case Study: Anticancer Efficacy

In a notable study, researchers synthesized several this compound derivatives and tested their effects on various cancer cell lines. One compound exhibited an IC50 value of 0.75 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like Doxorubicin . This study highlights the potential of this compound derivatives as effective anticancer agents.

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives maintained effectiveness against multidrug-resistant strains, suggesting their utility in treating infections where conventional antibiotics fail .

Mecanismo De Acción

Cycloheptimidazole can be compared with other heterocyclic compounds such as benzimidazole and imidazole. While all these compounds share a common imidazole ring, this compound’s seven-membered ring provides unique steric and electronic properties, making it distinct in its reactivity and applications .

Comparación Con Compuestos Similares

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 275-94-5 | C₈H₆N₂ | 1,3-diazaazulene; fused bicyclic system |

| Benzimidazole | 51-17-2 | C₇H₆N₂ | Fused benzene and imidazole rings |

| Cycloheptapyrazole | 275-70-7 | C₈H₆N₂ | 1,2-diazaazulene; pyrazole fused to cycloheptane |

| Cinnoline | 253-66-7 | C₈H₆N₂ | 1,2-diazanaphthalene; linear fused rings |

Key Observations :

- Nitrogen Positioning : The 1,3-diaza configuration distinguishes it from cycloheptapyrazole (1,2-diaza), influencing electronic properties and hydrogen-bonding capabilities .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

This compound derivatives have been evaluated alongside benzimidazoles using the carrageenan-induced rat paw edema model:

- Benzimidazole Analogue: 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole showed 53.2% inhibition at 100 mg/kg, attributed to the critical guanidine-like C2 amino group .

- This compound Derivatives: 2-iminothis compound analogs exhibited inferior activity (<53.2% inhibition), with hydrophilic N1 substitutions further reducing efficacy. However, 4-methoxyphenyl at C2 retained partial activity, suggesting position-dependent SAR .

Antihypertensive Activity

KT3-671, a this compound-based AII receptor antagonist, demonstrated potent in vitro and in vivo antagonism. Compared to tetrazole-based AII blockers (e.g., losartan), KT3-671’s larger ring system may enhance receptor affinity but requires further comparative pharmacokinetic studies .

PDE5 Inhibition

This compound derivatives are cited as cGMP PDE5 inhibitors, competing with pyrazolopyrimidines (e.g., sildenafil). While specific IC₅₀ data are unavailable, structural rigidity differences may influence binding kinetics .

Angiotensin II Antagonists

This compound derivatives like KT3-671 highlight the scaffold’s adaptability. Modifications such as 6-chloro substitution (Table 2) improve physicochemical properties, evidenced by melting points >250°C and UV absorbance profiles .

Hybrid Molecules

2-(Piperazinyl)this compound hybrids with quinazoline or pyrimidine moieties exhibit enhanced antihypertensive effects. For example, a 6-chloro derivative showed:

Actividad Biológica

Cycloheptimidazole, a derivative of imidazole, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a seven-membered cyclic structure that incorporates an imidazole moiety. The synthesis of this compound typically involves methods such as the Mannich reaction, which allows for the formation of biologically active compounds through the combination of amines, aldehydes, and ketones. Recent studies have focused on optimizing synthesis routes to enhance yield and purity while maintaining biological efficacy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluating various imidazole derivatives found that this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound were reported to be as low as 4 μg/mL, indicating strong efficacy .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Acinetobacter baumannii | 8 |

| Cryptococcus neoformans | 4 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that it is effective against various fungal strains, including Candida species. The compound's mechanism of action appears to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .

Cytotoxicity and Anticancer Effects

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it was found to induce apoptosis in glioma and colon cancer cells with IC50 values ranging from 10 to 20 μM. Flow cytometry analyses revealed that this compound treatment led to cell cycle arrest in the G0/G1 phase and increased early and late apoptotic markers .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Glioma | 10.72 | Induced apoptosis |

| Colon cancer | 20.88 | Induced apoptosis |

Case Studies

- Antimicrobial Resistance : A case study highlighted the use of this compound in combating multidrug-resistant bacterial infections. The compound was administered in a murine model demonstrating significant reductions in bacterial load without notable toxicity .

- Cancer Treatment : In vitro studies on human cancer cell lines showed that this compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents, suggesting its potential as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cycloheptimidazole, and how can reproducibility be ensured in its synthesis?

- Methodological Answer : Follow protocols that include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods. Reproducibility requires documenting deviations and validating purity via NMR, HPLC, or mass spectrometry. For multi-step syntheses, isolate intermediates and compare spectral data with literature. Experimental sections should adhere to journal guidelines, with detailed procedures in the main text or supplementary materials . Replicate at least three independent syntheses to confirm yield consistency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural identity and purity?

- Methodological Answer : Use a combination of /-NMR for structural confirmation, IR for functional groups, and HPLC/GC-MS for purity assessment (>95%). For novel derivatives, X-ray crystallography provides definitive proof. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts). Include raw spectral data in supplementary files, annotated with peak assignments and experimental parameters .

Q. How can researchers design initial bioactivity screens for this compound derivatives?

- Methodological Answer : Employ tiered screening:

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.

- Dose-response curves to establish IC/EC.

- Use standardized cell lines (e.g., HEK293, HepG2) and validate with at least two biological replicates. Reference established protocols from analogous imidazole-based compounds to minimize variability .

Advanced Research Questions

Q. What computational strategies are effective in predicting this compound’s binding mechanisms with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with molecular dynamics simulations (AMBER, GROMACS) to analyze binding stability and conformational changes. Validate predictions with mutagenesis studies or cryo-EM data. Use cheminformatics tools (e.g., QSAR) to correlate structural modifications with activity trends. Ensure force field parameters are validated for heterocyclic systems .

Q. How can contradictory results in this compound’s reported bioactivity be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines, compound purity). Replicate conflicting experiments under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. If disparities persist, propose mechanistic hypotheses (e.g., allosteric modulation, off-target effects) for further validation .

Q. What mixed-methods approaches are suitable for studying this compound’s therapeutic potential and mechanistic pathways?

- Methodological Answer : Design a convergent parallel study:

- Quantitative: Measure pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models.

- Qualitative: Conduct transcriptomic/proteomic profiling to identify affected pathways.

- Triangulate findings using bioinformatics (e.g., pathway enrichment analysis). Ensure research questions align with PICO framework (Population: target disease; Intervention: this compound; Comparison: standard therapeutics; Outcomes: efficacy/toxicity) .

Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?

- Methodological Answer : Synthesize a focused library of derivatives with systematic modifications (e.g., substituent positions, ring size). Test each derivative in parallel assays and apply multivariate analysis (PCA, clustering) to identify critical structural features. Publish negative results to prevent redundancy and guide future SAR studies .

Methodological Best Practices

- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to detect bias in published data. For in-house conflicts, apply Bland-Altman plots or Cohen’s kappa for inter-rater reliability .

- Ethical Replication : Share raw datasets via repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Synthesis : Systematically map existing studies using PRISMA guidelines, highlighting methodological inconsistencies and knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.